molecular formula C9H6N4O B8624502 1H-Indole-3-carbonyl azide

1H-Indole-3-carbonyl azide

Cat. No.: B8624502
M. Wt: 186.17 g/mol
InChI Key: PJOFBZGFKVLTDP-UHFFFAOYSA-N
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Description

The Indole (B1671886) Core: A Privileged Scaffold in Organic Synthesis

The indole moiety, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of organic and medicinal chemistry. researchgate.netsemanticscholar.org Its prevalence in a vast array of natural products, pharmaceuticals, and agrochemicals underscores its status as a "privileged scaffold." semanticscholar.orgirjmets.com This distinction arises from the indole core's ability to serve as a versatile framework for the construction of complex molecules with diverse biological activities. chim.it The electron-rich nature of the indole ring system makes it amenable to a variety of chemical transformations, particularly electrophilic substitution, most commonly at the C3-position. irjmets.com

The synthesis of the indole core itself has been the subject of extensive research, with classic methods like the Fischer, Reissert, and Leimgruber-Batcho syntheses providing foundational routes to this important heterocycle. researchgate.netsemanticscholar.org More contemporary approaches, including metal-catalyzed and green chemistry methods, have further expanded the synthetic chemist's toolkit for constructing and functionalizing indoles with high efficiency and selectivity. irjmets.combohrium.com The ability to modify the indole scaffold at various positions, including the N-1 and C-2 positions, allows for the fine-tuning of its electronic and steric properties, which is crucial for applications in drug discovery and materials science. researchgate.netsemanticscholar.org

Acyl Azides: Versatile Intermediates in Organic Chemistry

Acyl azides are a class of organic compounds characterized by the -CON₃ functional group. They are highly versatile and reactive intermediates in organic synthesis, primarily known for their participation in the Curtius rearrangement. metu.edu.trresearchgate.netnih.gov This rearrangement involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.org The resulting isocyanate is a valuable synthon that can be readily converted into a variety of nitrogen-containing functional groups, including amines, ureas, and carbamates, by reacting with nucleophiles such as water, amines, or alcohols. researchgate.netwikipedia.org

The synthesis of acyl azides can be achieved through several methods, most commonly from carboxylic acid derivatives like acyl chlorides or by the direct conversion of carboxylic acids. researchgate.netresearchgate.net The utility of acyl azides extends beyond the Curtius rearrangement; they are also used in the synthesis of various heterocyclic compounds and in peptide coupling reactions. researchgate.netraco.cat The unique reactivity of the azido (B1232118) group makes acyl azides valuable precursors for generating carbon-nitrogen bonds, a fundamental transformation in organic chemistry. metu.edu.trresearchgate.net

Positioning 1H-Indole-3-carbonyl Azide within Indole and Azide Chemistry Paradigms

This compound, with the chemical formula C₉H₆N₄O, integrates the privileged indole scaffold with the reactive acyl azide functionality. nih.gov This unique combination positions it as a valuable intermediate for the synthesis of a wide range of indole-based compounds. The indole-3-carbonyl moiety directs the reactivity of the acyl azide, and in turn, the acyl azide provides a gateway to a variety of functional group transformations at the 3-position of the indole ring.

The primary reaction pathway for this compound is the Curtius rearrangement, which leads to the formation of an indol-3-yl isocyanate. nih.gov This isocyanate can then be trapped with various nucleophiles to generate a diverse array of N-substituted indole derivatives. nih.gov This strategy has been employed in the synthesis of N-(indol-3-yl)amides and other biologically relevant molecules. nih.gov The study of this compound and its reactivity provides a powerful tool for the elaboration of the indole core, enabling the development of novel compounds with potential applications in medicinal chemistry and materials science.

Properties of this compound

PropertyValue
Molecular Formula C₉H₆N₄O nih.gov
Molecular Weight 186.17 g/mol nih.gov
IUPAC Name This compound nih.gov
CAS Number 36982-37-3 chemicalbook.com
Melting Point 142-144 °C chemicalbook.com
pKa 14.85 ± 0.30 (predicted) chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6N4O

Molecular Weight

186.17 g/mol

IUPAC Name

1H-indole-3-carbonyl azide

InChI

InChI=1S/C9H6N4O/c10-13-12-9(14)7-5-11-8-4-2-1-3-6(7)8/h1-5,11H

InChI Key

PJOFBZGFKVLTDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)N=[N+]=[N-]

Origin of Product

United States

Elucidation of Reaction Mechanisms and Reactivity Pathways of 1h Indole 3 Carbonyl Azide

Intramolecular Rearrangements and Nitrogen Extrusion Reactions

A cornerstone of the reactivity of 1H-Indole-3-carbonyl azide (B81097) is its propensity to undergo rearrangements with the extrusion of molecular nitrogen. These reactions are pivotal in transforming the acyl azide into highly reactive intermediates that can be trapped to form stable products.

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate, with the concomitant loss of nitrogen gas. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool in organic synthesis for converting carboxylic acids, via their corresponding acyl azides, into amines with one less carbon atom, as well as other important derivatives like carbamates and ureas. nih.govrsc.org

The mechanism of the Curtius rearrangement is generally considered to be a concerted process where the migration of the R group (in this case, the 1H-indol-3-yl group) to the nitrogen atom and the expulsion of dinitrogen occur simultaneously. wikipedia.org This concerted pathway avoids the formation of a free nitrene intermediate in thermal reactions. nih.gov The migration of the indolyl group proceeds with complete retention of its configuration. nih.gov

The primary product of the Curtius rearrangement of 1H-Indole-3-carbonyl azide is 3-isocyanato-1H-indole. This isocyanate is a highly reactive electrophile and serves as a versatile intermediate for the synthesis of various indole (B1671886) derivatives. nih.govchemistrysteps.com

Formation of Amines: The isocyanate can be hydrolyzed in the presence of water to yield a carbamic acid intermediate, which is unstable and readily decarboxylates to form 3-amino-1H-indole. organic-chemistry.org

Formation of Carbamates: In the presence of alcohols (R'-OH), the isocyanate undergoes nucleophilic attack to form stable carbamate derivatives (indole-3-yl-carbamates). nih.gov

Formation of Ureas: Reaction of the isocyanate with amines (R'R''NH) leads to the formation of substituted urea derivatives. nih.gov

Starting MaterialKey IntermediateNucleophileProduct
This compound3-Isocyanato-1H-indoleWater (H₂O)3-Amino-1H-indole
This compound3-Isocyanato-1H-indoleAlcohol (R'-OH)Indole-3-yl-carbamate
This compound3-Isocyanato-1H-indoleAmine (R'R''NH)N-(Indol-3-yl)urea derivative

The decomposition of this compound can be initiated by either heat or light, leading to the extrusion of nitrogen gas and the formation of a highly reactive nitrene intermediate. While the thermal Curtius rearrangement is often concerted, photochemical decomposition is known to proceed through a discrete acyl nitrene intermediate. nih.govrsc.org

Thermally, the decomposition of aryl azides can lead to the formation of nitrenes, which can then undergo various reactions such as insertion, addition, or rearrangement. rsc.org In the case of this compound, thermal decomposition can also lead to the Curtius rearrangement product, the isocyanate, as the major pathway.

Photochemically, the absorption of ultraviolet light provides the energy to cleave the N-N₂ bond, generating a singlet acyl nitrene. This nitrene can then either rearrange to the isocyanate or undergo other reactions characteristic of nitrenes. The photochemical pathway offers an alternative to the thermal method and can sometimes provide different product distributions or allow the reaction to be performed under milder conditions. nih.govrsc.org

1,3-Dipolar Cycloaddition Chemistry of the Azide Moiety

The azide group in this compound can act as a 1,3-dipole and participate in cycloaddition reactions with various dipolarophiles, most notably alkynes. This class of reactions is a cornerstone of "click chemistry" and provides a highly efficient method for the synthesis of 1,2,3-triazole-substituted indoles.

The Huisgen 1,3-dipolar cycloaddition is the reaction between a 1,3-dipole (the azide) and a dipolarophile (an alkyne) to form a five-membered heterocyclic ring (a 1,2,3-triazole). organic-chemistry.orgwikipedia.org The thermal reaction typically requires elevated temperatures and often results in a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles) when using unsymmetrical alkynes. wikipedia.org The reaction proceeds via a concerted pericyclic mechanism. organic-chemistry.org

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective variant of the Huisgen cycloaddition that exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. wikipedia.orgnih.gov This reaction is a prominent example of a "click" reaction due to its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. rsc.org

The mechanism of CuAAC is distinct from the thermal Huisgen cycloaddition. It involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner. wikipedia.org This catalytic cycle significantly lowers the activation energy compared to the uncatalyzed reaction and dictates the 1,4-regioselectivity. acs.org For this compound, the CuAAC reaction with a terminal alkyne would yield a 1-(1H-indole-3-carbonyl)-4-substituted-1H-1,2,3-triazole.

In contrast to the copper-catalyzed reaction, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides a complementary method for the synthesis of the 1,5-disubstituted 1,2,3-triazole regioisomer. organic-chemistry.orgacs.org This reaction is particularly useful for accessing the alternative triazole linkage, which can have different biological and material properties.

The mechanism of RuAAC is believed to involve the formation of a ruthenacycle intermediate through oxidative coupling of the azide and the alkyne. nih.govbohrium.com This is followed by reductive elimination to afford the 1,5-disubstituted triazole product. organic-chemistry.orgacs.org The use of ruthenium catalysts, such as [Cp*RuCl] complexes, allows for the selective formation of the 1,5-regioisomer from this compound and a terminal alkyne. nih.gov

CatalystRegioselectivityProduct with Terminal Alkyne
None (Thermal)Mixture of 1,4- and 1,5-isomersMixture of 1,4- and 1,5-disubstituted triazoles
Copper(I)1,4-disubstituted1-(1H-Indole-3-carbonyl)-4-substituted-1H-1,2,3-triazole
Ruthenium(II)1,5-disubstituted1-(1H-Indole-3-carbonyl)-5-substituted-1H-1,2,3-triazole

Cycloadditions with Other Unsaturated Systems (e.g., Alkenes, Nitriles, Carbonyls)

This compound, as a derivative of an organic azide, can participate in 1,3-dipolar cycloaddition reactions with various unsaturated systems. This reactivity is fundamental to the synthesis of five-membered heterocyclic structures. The carbonyl azide group can act as a 1,3-dipole, reacting with dipolarophiles like alkenes, nitriles, and carbonyl compounds.

With Alkenes: The reaction with alkenes, particularly strained or electron-deficient ones, can lead to the formation of triazoline derivatives. The reaction is believed to proceed through a concerted [3+2] cycloaddition mechanism. While specific studies on this compound are not extensively detailed in this context, the general reactivity pattern of acyl azides suggests that this pathway is viable for forming complex heterocyclic systems fused to the indole core.

With Nitriles: The [3+2] cycloaddition of azides with nitriles is a well-established method for the synthesis of tetrazoles. researchgate.net This reaction typically requires thermal or catalytic activation. The interaction of this compound with a nitrile would involve the azide adding across the carbon-nitrogen triple bond, leading to the formation of a 1,5-disubstituted tetrazole bearing the indole-3-carbonyl moiety. This transformation provides a direct route to highly functionalized tetrazole derivatives, which are significant in medicinal chemistry.

With Carbonyls: Acyl azides can also undergo cycloaddition with carbonyl compounds, although this is less common than with alkenes or alkynes. Organocatalytic approaches have been developed to facilitate the [3+2] cycloaddition between azides and carbonyl compounds, leading to the synthesis of 1,2,3-triazoles. nih.gov The reaction of this compound with aldehydes or ketones could potentially yield oxatriazoline intermediates, which may be unstable and undergo further transformations. The reactivity is often enhanced with activated carbonyls. mdpi.com

Nucleophilic and Radical Reactivity

Staudinger Reaction: Formation of Iminophosphoranes and Subsequent Transformations

The Staudinger reaction is a mild and efficient method for the reduction of azides to primary amines. organic-chemistry.org For this compound, this reaction proceeds via the nucleophilic attack of a phosphine (B1218219), typically triphenylphosphine (PPh₃), on the terminal nitrogen atom of the azide group. wikipedia.org This initial step forms a phosphazide intermediate, which subsequently loses a molecule of dinitrogen (N₂) gas to yield an iminophosphorane (also known as an aza-ylide). organic-chemistry.orgwikipedia.org

The resulting N-(indol-3-ylcarbonyl)iminophosphorane is a key intermediate that can be utilized in several synthetic transformations. chem-station.com If the reaction is performed in the presence of water, the iminophosphorane is readily hydrolyzed to produce the corresponding primary amine, 1H-indole-3-carboxamide, and triphenylphosphine oxide as a byproduct. wikipedia.orgcommonorganicchemistry.comyoutube.com This two-step process, known as the Staudinger reduction, is highly valued for its mild conditions and compatibility with a wide range of functional groups. organic-chemistry.orgyoutube.com

Table 1: Staudinger Reaction of this compound

Reactant Reagent Intermediate Final Product (with H₂O workup) Byproduct

Aza-Wittig Reactions with Carbonyl Compounds

The iminophosphorane generated from the Staudinger reaction of this compound is a powerful intermediate for the aza-Wittig reaction. nih.gov This reaction is analogous to the conventional Wittig reaction and serves as a robust method for forming carbon-nitrogen double bonds (imines). chem-station.comwikipedia.org When the N-(indol-3-ylcarbonyl)iminophosphorane is treated with a carbonyl compound, such as an aldehyde or a ketone, it undergoes a reaction to produce an N-acyl imine and triphenylphosphine oxide. nih.govwikipedia.org

The mechanism involves the nucleophilic attack of the iminophosphorane on the carbonyl carbon, leading to a four-membered oxazaphosphetane intermediate. This intermediate then collapses, driven by the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide, to yield the final imine product. youtube.com The combination of the Staudinger and aza-Wittig reactions in a one-pot sequence provides a highly efficient route for the synthesis of complex imines from azides and carbonyl compounds under mild conditions. nih.govresearchgate.net

Table 2: Aza-Wittig Reaction with N-(indol-3-ylcarbonyl)iminophosphorane

Iminophosphorane Source Carbonyl Compound (R¹R²C=O) Product Driving Force

Azidyl Radical Generation and Pathways in C-N Bond Formation

The azide group of this compound can be a precursor to the highly reactive azidyl radical (N₃•). The generation of this radical can be achieved through photolysis or by using chemical oxidants, such as iodine(III) reagents like phenyliodine(III) diacetate (PIDA). nih.govacs.org Once formed, the azidyl radical is a potent species for initiating radical-based C-N bond formation. nih.govmanchester.ac.uk

Recent studies have shown that azidyl radicals can react with indole derivatives. researchgate.net The reaction may proceed through a one-electron transfer pathway, where the azidyl radical oxidizes the indole ring to generate an indole radical cation. This intermediate can then lead to the formation of a C3-centered indole radical, which can be trapped by various nucleophiles or participate in further radical cascade reactions. researchgate.net This pathway offers a modern, metal-free approach to C-N bond formation and the dearomatization of indoles, enabling the synthesis of complex, sp³-rich indoline scaffolds. researchgate.net The generation of an azidyl radical from an acyl azide and its subsequent interception provides a powerful strategy for constructing new C-N bonds under mild conditions. nih.govacs.org

Electrophilic Activation and Coupling Reactions

While the indole nucleus is inherently nucleophilic at the C3 position, the reactivity of this compound can be modulated through electrophilic activation. nih.gov The carbonyl group attached to the C3 position withdraws electron density, influencing the indole's standard reactivity.

Coupling reactions involving this compound can be envisioned through several pathways. One approach involves the activation of the azide itself. For instance, iodine(III)-promoted radical cross-couplings have emerged as a powerful tool for C-N bond formation involving azides. nih.govacs.org In such a scenario, the azide is activated via a presumed one-electron oxidation to generate the azidyl radical, which can then engage in coupling with a suitable partner. acs.org

Alternatively, transition-metal-catalyzed reactions could facilitate the coupling of the indole core. Palladium-catalyzed C-H functionalization reactions are a cornerstone of modern organic synthesis, allowing for the direct arylation or alkylation of indole rings. nih.govacs.org While the carbonyl azide group is not a traditional directing group, its electronic properties could influence the regioselectivity of C-H activation at other positions of the indole ring, such as C2 or C4, under specific catalytic conditions. Such strategies could lead to novel indole derivatives by forming new carbon-carbon or carbon-heteroatom bonds.

Synthetic Transformations and Derivatization Strategies Utilizing 1h Indole 3 Carbonyl Azide

Construction of Diverse Heterocyclic Systems

1H-Indole-3-carbonyl azide (B81097) serves as a versatile precursor for the synthesis of a wide array of heterocyclic systems. Its ability to undergo [3+2] cycloaddition reactions and, more significantly, the Curtius rearrangement to form the highly reactive indole-3-isocyanate, opens up numerous pathways for constructing fused and substituted indole (B1671886) derivatives. These derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties.

Synthesis of 1,2,3-Triazole-Fused Indole Derivatives

The azide functionality in 1H-indole-3-carbonyl azide makes it an ideal substrate for cycloaddition reactions, particularly for the construction of 1,2,3-triazole rings. Copper-catalyzed tandem reactions have been successfully developed for the synthesis of 1,2,3-triazole fused indole derivatives. chem-station.com This approach allows for the creation of a diverse range of these fused systems in moderate to excellent yields. chem-station.com

The resulting 1,2,3-triazole-fused indole derivatives have been shown to exhibit interesting photophysical properties, such as emitting blue and greenish light upon excitation at 365 nm, making them potential candidates for applications in materials science. chem-station.com The synthesis often proceeds through a one-pot process, which is highly efficient as it minimizes the need for purification of intermediates.

CatalystReaction TypeProduct ClassYieldReference
CopperTandem Cycloaddition1,2,3-Triazole Fused IndolesModerate to Excellent chem-station.com

Formation of Pyrimidoindoles and Quinolines via Curtius Rearrangement Products

The Curtius rearrangement of this compound provides a direct route to indole-3-isocyanate. This highly reactive intermediate is a powerful building block for the synthesis of various fused heterocyclic systems, including pyrimidoindoles and quinolines. The isocyanate can readily react with a variety of nucleophiles, leading to the formation of new rings fused to the indole core.

While direct examples starting from this compound for the synthesis of pyrimidoindoles and quinolines are not extensively documented in readily available literature, the synthetic strategy is well-established. For instance, the synthesis of the pyrrolo[2,3-c]quinoline alkaloid, trigonoine B, involves a key Curtius rearrangement to form an isocyanate, which then undergoes an electrocyclization to construct the quinoline (B57606) framework. beilstein-journals.org This demonstrates the potential of using indole-3-isocyanate, derived from this compound, in similar cyclization reactions to access indoloquinoline scaffolds.

The general mechanism for the Curtius rearrangement involves the thermal or photochemical decomposition of the acyl azide to an isocyanate, with the loss of nitrogen gas. wikipedia.orgnih.gov This isocyanate can then undergo intramolecular cyclization or react with other reagents in a tandem fashion to build the desired heterocyclic ring.

IntermediateReaction TypeProduct ClassKey FeatureReference (Analogous)
Indole-3-isocyanateElectrocyclizationPyrrolo[2,3-c]quinolinesFormation of the quinoline ring system beilstein-journals.org
IsocyanateIntramolecular CyclizationPyrimidoindolesPotential for ring closure onto the indole nitrogen or C2 positionN/A

Access to Pyrroles, Furoindolines, and Pyrroloindolines

The derivatization of this compound can also provide access to other important heterocyclic cores such as pyrroles, furoindolines, and pyrroloindolines. The key to these transformations often lies in the reactivity of the acyl azide itself or the isocyanate intermediate generated via the Curtius rearrangement.

One potential strategy for the synthesis of substituted pyrroles involves a tandem Staudinger/aza-Wittig reaction. rsc.orgnih.govresearchgate.net In this hypothetical pathway, this compound would first react with a phosphine (B1218219) to form an iminophosphorane (Staudinger reaction). This intermediate could then undergo an intramolecular aza-Wittig reaction with a suitably placed carbonyl group to form a dihydropyrrole, which could then be oxidized to the pyrrole (B145914). While direct examples with this compound are scarce, the methodology is well-established for the synthesis of various nitrogen-containing heterocycles.

The synthesis of pyrroloindolines and furoindolines could be envisioned through intramolecular cyclization pathways originating from derivatives of this compound. For instance, the isocyanate derived from the Curtius rearrangement could be trapped by an internal nucleophile, leading to the formation of a new five-membered ring fused to the indole core.

Synthesis of Oxazole (B20620), Thiazole (B1198619), and Oxazine (B8389632) Analogues

The versatile reactivity of this compound and its isocyanate derivative can be harnessed for the synthesis of oxazole, thiazole, and oxazine analogues fused to or substituted on the indole ring.

For the synthesis of oxazole derivatives, the isocyanate generated from the Curtius rearrangement could potentially undergo a [4+1] cycloaddition with an isocyanide. This type of reaction would lead to the formation of an oxazolone (B7731731) ring system.

The synthesis of indolyl-substituted thiazoles has been achieved through various methods, although not directly starting from this compound in the reviewed literature. nih.gov However, a plausible synthetic route could involve the conversion of the carbonyl azide to a thioacid, which could then be used in a Hantzsch-type thiazole synthesis.

Tandem and Multicomponent Reactions Employing Indole Carbonyl Azides

This compound is a promising candidate for the design of tandem and multicomponent reactions (MCRs) due to its multiple reactive sites. nih.gov The azide functionality can participate in cycloadditions, while the carbonyl group can be involved in various condensation and coupling reactions. Furthermore, the in situ generation of the highly reactive indole-3-isocyanate via the Curtius rearrangement opens up a plethora of possibilities for subsequent transformations in a one-pot fashion. almacgroup.com

A key strategy in designing such reactions is to couple the Curtius rearrangement with subsequent inter- or intramolecular reactions of the resulting isocyanate. For example, the isocyanate can be trapped by a nucleophile present in the reaction mixture, leading to the formation of ureas, carbamates, or other functional groups, which can then undergo further cyclization or condensation reactions. While multicomponent reactions involving other indole-3-substituted precursors like indole-3-carbaldehyde are well-documented, the exploration of this compound in this area is a field with significant potential for the rapid construction of complex molecular architectures. nih.govmdpi.comresearchgate.net

Design and Synthesis of Complex Indole-Based Scaffolds

The synthetic utility of this compound extends to the construction of complex, polycyclic indole-based scaffolds, which are often found in biologically active natural products. The ability to introduce new rings and functional groups through the transformations of the carbonyl azide moiety makes it a valuable tool in total synthesis.

While the direct application of this compound was not identified in the syntheses of complex natural products such as Tubingensin A organic-chemistry.orgnih.govrsc.orgrsc.orgescholarship.org and Dragmacidin D, chem-station.comnagoya-u.ac.jpscilit.comcaltech.eduacs.org the principles of its reactivity, particularly the Curtius rearrangement, are fundamental in synthetic organic chemistry. The isocyanate intermediate is a key building block that can be strategically employed to introduce nitrogen-containing functionalities and to facilitate the closure of intricate ring systems. The development of novel synthetic strategies that incorporate this compound as a starting material could provide more efficient and elegant routes to these and other complex indole alkaloids.

Computational and Theoretical Investigations of 1h Indole 3 Carbonyl Azide Reactivity and Structure

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of organic reactions. For 1H-Indole-3-carbonyl azide (B81097), DFT is particularly useful for exploring thermally or photochemically induced reactions like the Curtius rearrangement and 1,3-dipolar cycloadditions. researchgate.netrsc.orgmdpi.com DFT calculations allow for a detailed examination of the electronic structure of reactants, transition states, and products, providing a quantitative understanding of reaction pathways and kinetics. mdpi.comumn.edu

A key reaction of acyl azides is the Curtius rearrangement, which involves the thermal or photochemical decomposition to an isocyanate with the loss of nitrogen gas. nih.govnih.gov DFT studies on analogous acyl azides have elucidated the concerted versus stepwise nature of this rearrangement, helping to clarify whether the reaction proceeds through a transient nitrene intermediate or a single transition state. researchgate.netrsc.org

A cornerstone of mechanistic studies is the mapping of the potential energy surface (PES), which represents the energy of a molecule as a function of its geometry. rsc.org By identifying the stationary points—minima corresponding to reactants, intermediates, and products, and first-order saddle points corresponding to transition states (TS)—the entire reaction pathway can be charted. researchgate.net

DFT calculations are employed to locate and characterize these critical points. For instance, in the 1,3-dipolar cycloaddition reaction between N-methylindoles and tosyl azide, a related system, the initial [3+2] cycloaddition was identified as the rate-determining step with a calculated activation barrier. researchgate.net Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that a located transition state smoothly connects the intended reactants and products. researchgate.net

Table 1: Calculated Activation and Reaction Energies for Model Indole-Azide Reactions

Data derived from a DFT study on the reaction of N-methylindoles with tosyl azide, which serves as a model for understanding the reactivity of azide-containing indole (B1671886) systems. researchgate.net

DFT is a powerful tool for predicting the regioselectivity and stereoselectivity of reactions, which is critical in synthesis. unimi.it In reactions like 1,3-dipolar cycloadditions, where 1H-Indole-3-carbonyl azide could act as the 1,3-dipole, multiple regioisomeric products are often possible. nih.govijrpc.com

The selectivity can be rationalized by comparing the activation energies of the transition states leading to the different isomers; the pathway with the lower energy barrier is kinetically favored. nih.gov Frontier Molecular Orbital (FMO) theory is often used in conjunction with DFT. The interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other governs the reaction. The regiochemistry is predicted by the orbital overlap, where the largest HOMO coefficient on one reactant aligns with the largest LUMO coefficient on the other. nih.gov DFT calculations on model azide cycloadditions have shown that this approach can successfully predict the major regioisomer formed. researchgate.netunimi.it

The thermodynamic stability of intermediates and products is determined by their relative Gibbs free energies, which can be accurately calculated using DFT. mdpi.com By analyzing the full energy profile of a reaction, researchers can identify thermodynamically stable products and potentially observable intermediates.

In the multi-step reaction of N-methylindoles with tosyl azide, DFT calculations revealed the relative stabilities of various intermediates along competing pathways. researchgate.net For example, the study showed that dehydroaromatization of the initial cycloadduct is highly favorable in the presence of singlet oxygen but kinetically unfeasible without it, thus explaining the experimental conditions required. researchgate.net Such analyses are crucial for understanding why a particular product is formed and for optimizing reaction conditions to favor a desired outcome.

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations provide fundamental information about the electronic structure of this compound, which is key to understanding its reactivity. nih.govarxiv.org Various reactivity descriptors, derived from conceptual DFT, quantify the molecule's propensity to react in specific ways.

Key descriptors include:

HOMO and LUMO energies: These frontier orbitals are central to chemical reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of chemical stability.

Chemical Potential (μ): A measure of the escaping tendency of electrons from a system.

Hardness (η): Resistance to change in electron distribution.

Electrophilicity Index (ω): A global measure of a molecule's ability to act as an electrophile.

These descriptors help to classify reactants and predict their behavior. For instance, in a 1,3-dipolar cycloaddition, the reaction can be classified as having normal or inverse electron demand based on the relative HOMO-LUMO energies of the dipole and dipolarophile. nih.gov

Table 2: Conceptual DFT Reactivity Descriptors for Model Reactants

Data for model compounds illustrates the typical values obtained from DFT calculations used to predict reactivity. researchgate.net

Additionally, Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution on the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites, and predicting regions susceptible to attack. nih.gov

Molecular Dynamics Simulations and Conformational Analysis for Azide-Containing Indoles

While DFT is excellent for studying static properties and reaction pathways, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational landscapes, solvent effects, and molecular flexibility. frontiersin.orgnih.gov

For a molecule like this compound, the orientation of the carbonyl azide group relative to the indole ring is crucial for its reactivity. Conformational analysis, often initiated with a potential energy surface scan where key dihedral angles are systematically rotated, can identify low-energy conformers. nih.gov These stable conformers can then be used as starting points for more extensive MD simulations.

MD simulations on indole-containing compounds have been used to study their interactions with biological macromolecules and their behavior in solution. frontiersin.orgnih.gov For azide-containing indoles, MD could be used to:

Determine the preferred conformations in different solvents.

Analyze the flexibility of the azide group and its accessibility for reactions.

Study the dynamics of intramolecular hydrogen bonding, if present.

Such simulations provide a more realistic picture of the molecule's behavior in a chemical environment, complementing the static information obtained from quantum chemical calculations.

Table of Compounds

Future Prospects and Emerging Research Directions in 1h Indole 3 Carbonyl Azide Chemistry

Development of Sustainable and Green Synthetic Methodologies

The traditional synthesis of acyl azides, including 1H-Indole-3-carbonyl azide (B81097), often involves reagents like sodium azide, which is highly toxic and poses safety risks. eurekalert.org Future research is increasingly directed towards developing greener and more sustainable synthetic protocols that mitigate these hazards and reduce environmental impact.

A significant advancement in this area is the adoption of flow chemistry . Continuous-flow reactors offer enhanced safety for handling potentially explosive intermediates like 1H-Indole-3-carbonyl azide by ensuring that only small quantities are present at any given time. onlinescientificresearch.comrsc.org This methodology also allows for precise control over reaction parameters such as temperature and residence time, often leading to higher yields and purity. rsc.org The in-situ generation and immediate consumption of the azide in a flow system represents a major step towards safer and more scalable industrial applications. rsc.orgresearchgate.net

Furthermore, research is exploring safer alternatives to traditional azidating agents. Reagents such as diphenylphosphoryl azide (DPPA) and trimethylsilyl azide (TMSN3) are being investigated as milder and more manageable sources of the azide group. dntb.gov.uanih.gov One-pot syntheses that combine the formation of the acyl azide from the corresponding carboxylic acid (1H-Indole-3-carboxylic acid) and its subsequent Curtius rearrangement without isolation of the intermediate are also a key focus. wikipedia.org These approaches streamline the synthetic process, reduce waste, and minimize handling of hazardous materials.

Table 1: Comparison of Synthetic Methodologies for Acyl Azide Formation

Methodology Reagents Advantages Disadvantages
Traditional Batch Carboxylic acid chloride, Sodium azide Well-established, high-yielding Use of toxic/explosive NaN3, potential for thermal runaway
One-Pot (Batch) Carboxylic acid, DPPA/TMSN3 Avoids isolation of acid chloride, milder conditions Still involves batch processing risks

Exploration of Novel Catalytic Systems for Azide Transformations

The thermal Curtius rearrangement of this compound typically requires elevated temperatures to induce the decomposition and rearrangement to the corresponding isocyanate. A key area of emerging research is the development of catalytic systems that can facilitate this transformation under milder conditions, thereby enhancing energy efficiency and functional group tolerance.

Lewis acids have been shown to catalyze the Curtius rearrangement by coordinating to the carbonyl oxygen of the acyl azide. This coordination weakens the N-N bond, lowering the activation energy for nitrogen extrusion and subsequent rearrangement. Catalysts like boron trifluoride or boron trichloride have been reported to reduce the required decomposition temperature by as much as 100 °C. wikipedia.org Future work will likely focus on identifying more efficient and selective Lewis acid catalysts, potentially including chiral variants to control stereochemistry in subsequent reactions of the isocyanate.

Another promising avenue is photochemical rearrangement . The decomposition of acyl azides can be initiated by UV light, proceeding through a highly reactive nitrene intermediate. wikipedia.org While this method can offer reactivity at ambient temperatures, a challenge lies in controlling the subsequent reactions of the nitrene, which can lead to side products. wikipedia.org Research is therefore aimed at developing photochemical conditions and sensitizers that favor the desired rearrangement pathway to the isocyanate over competing nitrene insertion or addition reactions.

Mechanistic Insights through Advanced Spectroscopic and Computational Techniques

A deeper understanding of the reaction mechanism of the formation and rearrangement of this compound is crucial for optimizing reaction conditions and designing more efficient synthetic strategies. Advanced spectroscopic and computational methods are pivotal in elucidating these intricate pathways.

In-situ Infrared (IR) spectroscopy is a powerful tool for monitoring the progress of the Curtius rearrangement in real-time. illinoisstate.edu By tracking the disappearance of the characteristic azide vibrational stretch and the appearance of the isocyanate signal, researchers can gain valuable kinetic data and insights into the influence of catalysts, solvents, and temperature on the reaction rate. illinoisstate.edu Matrix isolation techniques combined with IR and UV-vis spectroscopy can be used to trap and characterize fleeting intermediates like acyl nitrenes, providing direct evidence for their involvement in photochemical rearrangements. researchgate.net

Computational chemistry , particularly Density Functional Theory (DFT), offers a molecular-level view of the reaction coordinate. researchgate.net DFT calculations can be used to model the transition states of both the concerted thermal rearrangement and the stepwise photochemical pathway. researchgate.netresearchgate.net These studies help to rationalize the observed reactivity and migratory aptitudes of different groups. wikipedia.org For this compound, computational analysis can predict the influence of the indole (B1671886) ring on the electronic structure of the azide and the transition state of its rearrangement, guiding the development of new catalysts and reaction conditions.

Table 2: Techniques for Mechanistic Investigation of the Curtius Rearrangement

Technique Information Gained Relevance to this compound
In-situ IR Spectroscopy Reaction kinetics, detection of isocyanate formation Optimization of reaction conditions for efficient rearrangement
Matrix Isolation Spectroscopy Characterization of transient intermediates (e.g., nitrenes) Elucidation of photochemical reaction pathways

Integration with High-Throughput Experimentation and Automated Synthesis

To accelerate the discovery of new molecules and materials derived from this compound, its chemistry is being integrated with modern automation and high-throughput techniques. These approaches enable the rapid synthesis and screening of large libraries of compounds, significantly speeding up the drug discovery and material development processes.

High-Throughput Experimentation (HTE) platforms allow for the parallel execution of numerous reactions under varied conditions. This is particularly useful for optimizing the synthesis of the azide itself or for screening a wide range of nucleophiles (alcohols, amines) to react with the in-situ generated indole-3-isocyanate. The use of automated liquid handlers and robotic systems ensures precision and reproducibility on a nanomole to micromole scale. nih.gov

Automated synthesis platforms , often coupled with flow reactors, can perform multi-step sequences without manual intervention. For example, an automated system could start with 1H-Indole-3-carboxylic acid, perform the azidation and Curtius rearrangement in a flow module, and then direct the resulting isocyanate stream into different reaction coils to be mixed with a library of nucleophiles, generating a diverse set of indole-based urea or carbamate derivatives. nih.gov This integration of flow chemistry and automation is a powerful strategy for efficiently exploring the chemical space around the indole scaffold. eurekalert.orgnih.gov

Q & A

Q. What are the optimal synthetic routes for preparing 1H-Indole-3-carbonyl azide, and how can purity be validated?

Answer: The synthesis typically involves substituting the hydroxyl or halide group of 1H-Indole-3-carboxylic acid derivatives with an azide group. A validated method (adapted from similar indole derivatives) includes:

  • Step 1: React 1H-Indole-3-carbonyl chloride with sodium azide (NaN₃) in anhydrous dimethylformamide (DMF) at 0–5°C under inert atmosphere to avoid side reactions.
  • Step 2: Monitor reaction progress via thin-layer chromatography (TLC; ethyl acetate/hexane = 1:3).
  • Step 3: Purify via column chromatography and characterize using 1H^1H-NMR (δ 8.2–8.5 ppm for indole protons) and FT-IR (sharp peak at ~2100 cm1^{-1} for azide stretch) .
  • Purity Validation: Use HPLC (C18 column, acetonitrile/water gradient) with ≥98% purity threshold. Cross-check with elemental analysis (C, H, N) .

Q. How does the azide group influence the stability of this compound, and what storage conditions are recommended?

Answer: The azide group confers thermal and photolytic sensitivity, increasing risks of decomposition or explosion under mechanical shock.

  • Stability Tests: Accelerated degradation studies show decomposition >50°C (DSC/TGA analysis).
  • Storage: Store at –20°C in amber vials under argon. Avoid contact with transition metals (e.g., Cu, Fe) to prevent catalysis of decomposition .
  • Handling: Use blast shields and conduct reactions in fume hoods. Refer to safety protocols for azide handling in .

Advanced Research Questions

Q. How can this compound be utilized in click chemistry for bioconjugation or polymer synthesis?

Answer: The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole linkages:

  • Procedure: React with terminal alkynes (e.g., propargylamine) using CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%) in THF/H₂O (1:1) at RT.
  • Applications:
    • Bioconjugation: Attach indole derivatives to proteins (e.g., BSA) for fluorescence labeling. Validate via SDS-PAGE and MALDI-TOF .
    • Polymer Synthesis: Synthesize indole-functionalized hydrogels for drug delivery. Characterize swelling ratios and rheological properties .

Q. What contradictory findings exist regarding the reactivity of this compound in nucleophilic substitutions, and how can they be resolved?

Answer: Discrepancies arise in reported reaction yields with amines (e.g., benzylamine):

  • Contradiction: Some studies report >80% yield in DMF, while others note <40% in dichloromethane.
  • Resolution:
    • Solvent Effects: Polar aprotic solvents (DMF, DMSO) stabilize intermediates better than CH₂Cl₂.
    • Catalysis: Add 1 eq. of DMAP to enhance nucleophilicity.
    • Monitoring: Use 13C^{13}C-NMR to track carbonyl carbon shifts (δ ~165 ppm pre-reaction vs. δ ~170 ppm post-reaction) .

Q. What methodologies are recommended for assessing the biological activity of this compound derivatives?

Answer: Focus on enzyme inhibition and cellular ROS modulation:

  • NOX4 Inhibition Assay:
    • Treat vascular smooth muscle cells (VSMCs) with 10 µM derivative and measure ROS via Amplex Red fluorescence (λex/λem = 530/590 nm) .
  • CYP450 Binding Studies:
    • Use surface plasmon resonance (SPR) to determine binding affinity (Kd) to cytochrome P450 isoforms. Compare with control (ketoconazole) .
  • Cytotoxicity: Validate with MTT assay in HEK293 cells (IC50 > 100 µM for non-toxic candidates) .

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